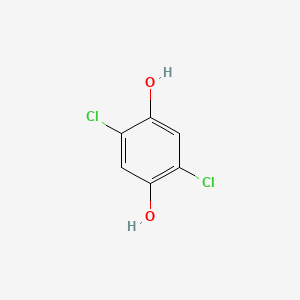

2,5-Dichlorohydroquinone

Overview

Description

2,5-Dichlorohydroquinone (2,5-DCHQ) is a chlorinated aromatic compound primarily recognized as a metabolic intermediate in the aerobic biodegradation of γ-hexachlorocyclohexane (γ-HCH, lindane) by bacteria such as Sphingomonas paucimobilis UT26 . Its formation occurs during the upstream degradation pathway of lindane, where γ-HCH is sequentially dechlorinated via enzymatic reactions catalyzed by dehydrochlorinase (LinA), halidohydrolase (LinB), and dehydrogenase (LinC) . 2,5-DCHQ is further metabolized to β-ketoadipate through reductive dehalogenase (LinD), ring-cleavage dioxygenase (LinE), and maleylacetate reductase (LinF), ultimately entering the tricarboxylic acid (TCA) cycle .

This compound is also implicated in the degradation of chlorophenols, such as 2,4,5-trichlorophenol (2,4,5-TCP), where it is produced via hydroxylation by monooxygenases like TftD in Burkholderia cepacia AC1100 . Its role in microbial catabolism highlights its significance in bioremediation of halogenated pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorohydroquinone can be synthesized by reducing 2,5-dichloroquinone using sodium dithionite. The reaction typically involves dissolving 2,5-dichloroquinone in a suitable solvent, such as water or an organic solvent, and then adding sodium dithionite to the solution. The reaction is carried out under controlled conditions to ensure complete reduction of the quinone to the hydroquinone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the chlorination of hydroquinone in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to achieve the desired substitution pattern. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorohydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to 2,5-dichloroquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: As mentioned earlier, 2,5-dichloroquinone can be reduced to this compound using sodium dithionite.

Major Products Formed:

Oxidation: 2,5-Dichloroquinone

Reduction: this compound

Substitution: Various substituted hydroquinone derivatives depending on the electrophile used.

Scientific Research Applications

Biodegradation Studies

2,5-DCHQ serves as a significant intermediate in the biodegradation of halogenated organic compounds. Research has demonstrated that certain bacteria, such as Sphingomonas paucimobilis, can utilize 2,5-DCHQ as a carbon source. The gene linD in this bacterium encodes a glutathione-dependent reductive dehalogenase that facilitates the conversion of 2,5-DCHQ to hydroquinone (HQ) via chlorohydroquinone (CHQ) .

Key Findings :

- The enzyme activity is induced by the presence of 2,5-DCHQ.

- LinD activity significantly enhances the degradation rate of 2,5-DCHQ in microbial cultures.

Environmental Remediation

In environmental science, 2,5-DCHQ is studied for its role in the degradation pathways of more complex chlorinated compounds. It has been identified as an intermediate product during the anaerobic dechlorination processes of other chlorinated phenols .

Case Study :

- In a study involving freshwater and estuarine microbial communities, 2,5-DCHQ was produced during the sequential dechlorination of trichlorohydroquinone (TCHQ). This indicates its potential as a target for bioremediation strategies aimed at reducing chlorinated pollutants in aquatic environments .

Analytical Chemistry

2,5-DCHQ is utilized in various analytical chemistry applications due to its distinct chemical properties. It can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC), which are essential for studying its degradation products and metabolic pathways .

| Analytical Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of degradation products |

| Thin-Layer Chromatography (TLC) | Monitoring the conversion of 2,5-DCHQ to other metabolites |

Microbial Degradation Mechanisms

The microbial degradation of 2,5-DCHQ involves several enzymatic pathways. The LinD enzyme plays a crucial role in this process by facilitating the reductive dechlorination of 2,5-DCHQ to hydroquinone:

-

Substrate Conversion :

- Sphingomonas paucimobilis utilizes 2,5-DCHQ as a substrate.

- LinD converts it to CHQ and subsequently to HQ.

- Microbial Communities :

Mechanism of Action

The mechanism of action of 2,5-dichlorohydroquinone involves its interaction with various molecular targets and pathways. In biological systems, it can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to undergo redox cycling makes it a subject of interest in studies related to oxidative stress and its implications in health and disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The following table summarizes key chlorinated hydroquinones and related intermediates:

Degradation Pathways and Enzymatic Specificity

- 2,5-DCHQ vs. 2,6-DCHQ: 2,5-DCHQ is reductively dechlorinated by glutathione-dependent LinD in Sphingomonas spp., yielding CHQ and hydroquinone . This enzyme exhibits specificity for the 2,5-dichloro configuration, as steric effects in 2,6-DCHQ hinder LinD binding .

Anaerobic vs. Aerobic Metabolism :

- Role of TftD in 2,4,5-TCP Degradation: TftD in Burkholderia cepacia hydroxylates 2,5-DCHQ to 5-chloro-2-hydroxyhydroquinone, a step critical for subsequent dechlorination . Mutagenesis studies show His-289 in TftD is essential for substrate binding, highlighting enzyme-substrate specificity .

Environmental Persistence and Bioremediation Potential

- 2,5-DCHQ is less persistent than its precursors (e.g., γ-HCH) due to rapid enzymatic processing in aerobic environments. However, its accumulation in anaerobic zones is minimal due to alternative pathways .

- 2,6-DCHQ and 2,5-DCP exhibit higher persistence due to slower degradation kinetics and resistance to ring cleavage, respectively .

Biological Activity

2,5-Dichlorohydroquinone (2,5-DCHQ) is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in the context of environmental microbiology and bioremediation. This article reviews the biological effects, degradation pathways, and relevant case studies concerning 2,5-DCHQ.

This compound is a derivative of hydroquinone with two chlorine substituents at the 2 and 5 positions. Its chemical formula is , and it is classified as a chlorinated phenolic compound. The compound is primarily used in various industrial applications, including as an intermediate in the synthesis of pesticides and pharmaceuticals.

1. Microbial Degradation

Microorganisms play a crucial role in the degradation of 2,5-DCHQ. Notably, Sphingomonas paucimobilis has been identified as a key bacterium capable of degrading this compound. Research indicates that this bacterium possesses a reductive dehalogenase gene (linD), which facilitates the conversion of 2,5-DCHQ to chlorohydroquinone (CHQ) and subsequently to hydroquinone, a less toxic compound .

Table 1: Microbial Pathways for Degradation of this compound

| Microorganism | Pathway Description | By-products |

|---|---|---|

| Sphingomonas paucimobilis | Converts 2,5-DCHQ to CHQ and hydroquinone | Chlorohydroquinone, Hydroquinone |

| Other Sphingomonas species | Potentially involved in similar pathways | Varies by species |

2. Toxicological Effects

The biological activity of 2,5-DCHQ also includes its toxicological effects on various organisms. Studies have shown that it can induce oxidative stress in mammalian cells, leading to cellular damage and apoptosis. In vitro assays have demonstrated that exposure to 2,5-DCHQ can increase reactive oxygen species (ROS) production and disrupt mitochondrial function .

Case Study: Toxicity Assessment in Mammalian Cells

- Objective: Evaluate cytotoxic effects of 2,5-DCHQ on human liver cells.

- Method: Cells were exposed to varying concentrations of 2,5-DCHQ for 24 hours.

- Findings: Significant cell death was observed at concentrations above 50 µM, with increased levels of ROS correlating with decreased cell viability.

Environmental Implications

The persistence of 2,5-DCHQ in the environment raises concerns about its ecological impact. Its ability to bioaccumulate in aquatic organisms poses risks to food chains and biodiversity. Moreover, the microbial degradation pathways identified are essential for bioremediation strategies aimed at mitigating pollution from chlorinated compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2,5-Dichlorohydroquinone in laboratory settings?

- Methodological Answer : 2,5-DCHQ is synthesized by reducing 2,5-dichloroquinone using sodium dithionite (Na₂S₂O₄) under controlled pH (6–7) and temperature (25–30°C). Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Melting point analysis (168–171°C) and FT-IR spectroscopy further validate the compound .

Q. Which analytical techniques are optimal for detecting 2,5-DCHQ in environmental or biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with negative electrospray ionization is preferred for its sensitivity. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from complex matrices like urine or soil. Calibration curves with deuterated internal standards (e.g., 2,5-DCP-d3) enhance quantification accuracy .

Q. What microbial degradation pathways involve 2,5-DCHQ as an intermediate?

- Methodological Answer : In Sphingomonas paucimobilis, 2,5-DCHQ arises during γ-hexachlorocyclohexane (γ-HCH) degradation. It is metabolized via reductive dehalogenase (LinD) to chlorohydroquinone (CHQ), then to hydroquinone (HQ). Pathway validation involves knockout mutants and enzyme activity assays using cell lysates incubated with 2,5-DCHQ and NADH .

Advanced Research Questions

Q. How do researchers resolve contradictions in degradation pathways of 2,5-DCHQ across microbial species?

- Methodological Answer : Discrepancies (e.g., auto-oxidation vs. enzymatic reduction) are addressed by comparative genomics and proteomics. For example, Pseudomonas cepacia AC1100 oxidizes 2,5-DCHQ to 3-chloro-1,2-benzoquinone via non-enzymatic auto-oxidation, while Burkholderia cepacia employs chlorophenol monooxygenase. Isotopic labeling (¹⁴C-2,5-DCHQ) tracks pathway-specific intermediates in distinct microbial cultures .

Q. What genetic engineering approaches enhance 2,5-DCHQ degradation in bioremediation studies?

- Methodological Answer : Heterologous expression of linD (reductive dehalogenase) in E. coli improves dechlorination efficiency. Site-directed mutagenesis identifies critical cysteine residues in LinD’s active site. Transcriptomic analysis (RNA-seq) of Sphingomonas under 2,5-DCHQ stress reveals upregulated efflux pumps and stress-response genes, guiding strain optimization .

Q. How is enzyme specificity for 2,5-DCHQ characterized in dioxygenase systems?

- Methodological Answer : Kinetic parameters (Km, Vmax) are determined using purified dioxygenases (e.g., PcpA) incubated with 2,5-DCHQ and cofactors (Fe²⁺, α-ketoglutarate). Competitive inhibition assays with structural analogs (e.g., 2,6-dichlorohydroquinone) assess substrate selectivity. X-ray crystallography of enzyme-substrate complexes identifies binding pocket residues critical for catalysis .

Q. Notes for Experimental Design

- Contamination Control : Use amber vials to prevent 2,5-DCHQ photo-degradation during storage.

- Enzyme Assays : Include EDTA to chelate metal ions in negative controls, distinguishing enzymatic vs. non-enzymatic reactions .

- Statistical Validation : Replicate degradation experiments (n ≥ 3) with ANOVA to account for microbial community variability.

Properties

IUPAC Name |

2,5-dichlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNPIRVEWMUJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061179 | |

| Record name | 1,4-Benzenediol, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-69-1 | |

| Record name | 2,5-Dichlorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-dichlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D489X4TQVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.